molecular formula C20H20O2 B14215771 2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid CAS No. 824425-22-1

2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B14215771
CAS No.: 824425-22-1
M. Wt: 292.4 g/mol
InChI Key: MYAMOQFVONZPTM-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound that features a cyclopropene ring substituted with a butylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-butylbenzyl chloride with phenylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropene ring’s strained structure makes it highly reactive, facilitating its interaction with nucleophiles and electrophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butylphenyl)propanoic acid: Similar in structure but lacks the cyclopropene ring.

    Phenylcyclopropane carboxylic acid: Contains a cyclopropane ring instead of a cyclopropene ring.

Uniqueness

2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its cyclopropene ring, which imparts distinct reactivity and stability compared to similar compounds. This structural feature makes it valuable for specific applications where high reactivity is desired.

Properties

CAS No.

824425-22-1

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C20H20O2/c1-2-3-7-15-10-12-16(13-11-15)18-14-20(18,19(21)22)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3,(H,21,22)

InChI Key

MYAMOQFVONZPTM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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